Molecular Descriptor Differentiation: XLogP3-AA and TPSA Quantify Hydrophilic Character for Assay Buffer Selection
2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide exhibits a computed XLogP3-AA of -1 and a topological polar surface area (TPSA) of 73 Ų, values derived from PubChem's algorithmic computation suite [1]. These quantitative descriptors position the compound as more hydrophilic and polar than simple N-alkyl sulfonamide analogs. For context, a structural comparator such as N-ethylmethanesulfonamide (lacking the methoxyethyl groups) would be predicted to possess a significantly higher LogP (lower hydrophilicity) and reduced TPSA due to the absence of the ether oxygen atoms. While direct experimental LogP data for the exact comparator pair are not available in the retrieved public domain, the computed values for the target compound provide a definitive, quantitative baseline that can be directly referenced against the predicted descriptors of any alternative candidate under consideration [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = -1; TPSA = 73 Ų |
| Comparator Or Baseline | N-ethylmethanesulfonamide (class-level analog; predicted higher LogP, lower TPSA) |
| Quantified Difference | Target compound LogP is -1, representing a hydrophilic character that differs substantially from less polar N-alkyl sulfonamides. Exact comparator predicted values not computed in source. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) and Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
This quantitative data enables procurement specialists to rationally select this compound over less polar analogs when aqueous solubility and compatibility with polar assay media are critical criteria for a synthesis intermediate or linker scaffold.
- [1] PubChem. 2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide (Compound Summary). CID 61695056. Accessed 2026. View Source
